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trans-4-Dimethylaminocrotonic acid hydrochloride

Catalog No.
S8174470
CAS No.
M.F
C6H12ClNO2
M. Wt
165.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-4-Dimethylaminocrotonic acid hydrochloride

Product Name

trans-4-Dimethylaminocrotonic acid hydrochloride

IUPAC Name

4-(dimethylamino)but-2-enoic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H

InChI Key

UUHNQHFOIVLAQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)O.Cl

trans-4-Dimethylaminocrotonic acid hydrochloride is a significant pharmaceutical compound, primarily recognized as a key intermediate in the synthesis of various tyrosine kinase inhibitors, which are pivotal in cancer therapy. The compound is characterized by its molecular formula C6H12ClNO2C_6H_{12}ClNO_2 and a molecular weight of approximately 165.62 g/mol. It appears as a white solid and has a melting point around 162 °C . The compound is also known by several synonyms, including (E)-4-(dimethylamino)-2-butenoic acid hydrochloride and Afatinib intermediate E, among others .

The primary chemical reaction involving trans-4-Dimethylaminocrotonic acid hydrochloride includes its use as a reagent in the synthesis of tyrosine kinase inhibitors. These inhibitors play a crucial role in blocking specific enzymes that contribute to cancer cell proliferation. The compound can be synthesized from (E)-4-(dimethylamino)-2-butenoic acid methyl ester through reactions involving sodium hydroxide, methanol, and hydrogen chloride .

trans-4-Dimethylaminocrotonic acid hydrochloride exhibits notable biological activity as an intermediate for antitumor agents. Its derivatives have been studied for their potential to inhibit tyrosine kinases, which are vital in many signaling pathways associated with cancer progression . The compound's structure allows it to interact effectively with these enzymes, making it an essential component in the development of targeted cancer therapies.

The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride typically involves the following steps:

  • Starting Material: (E)-4-(dimethylamino)-2-butenoic acid methyl ester.
  • Reagents: Water, sodium hydroxide, methanol, and hydrogen chloride.
  • Reaction Conditions: The reaction is conducted under controlled conditions to ensure the formation of the desired hydrochloride salt.

This method highlights the compound's versatility as an intermediate in various synthetic pathways aimed at developing novel pharmaceutical agents .

The primary applications of trans-4-Dimethylaminocrotonic acid hydrochloride include:

  • Pharmaceutical Development: It serves as a critical intermediate for synthesizing tyrosine kinase inhibitors like Afatinib and Neratinib, which are used in treating various cancers .
  • Organic Synthesis: The compound is utilized in preparing novel pyrazole derivatives and heterocyclic compounds, expanding its utility beyond oncology .

Studies involving trans-4-Dimethylaminocrotonic acid hydrochloride often focus on its interactions with biological targets such as tyrosine kinases. Research indicates that modifications to its structure can enhance its efficacy and selectivity against specific kinases, thus improving therapeutic outcomes in cancer treatment . Further investigations into its pharmacokinetics and toxicity profiles are essential for understanding its full potential as a therapeutic agent.

Several compounds share structural similarities or functional roles with trans-4-Dimethylaminocrotonic acid hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
(E)-4-(Dimethylamino)-2-butenoic acid hydrochlorideC6H12ClNO2Directly related precursor; similar reactivity
AfatinibC22H24ClFN4O3A specific tyrosine kinase inhibitor derived from trans-4-Dimethylaminocrotonic acid hydrochloride
NeratinibC30H29ClN2O5Another tyrosine kinase inhibitor; structurally distinct but functionally related
4-(Dimethylamino)butanoic acidC6H13NA simpler analog; lacks the unsaturation seen in trans-4-Dimethylaminocrotonic acid hydrochloride

trans-4-Dimethylaminocrotonic acid hydrochloride is unique due to its specific configuration and functional groups that facilitate its role as an intermediate in synthesizing more complex antitumor agents. Its ability to inhibit tyrosine kinases sets it apart from simpler analogs while maintaining structural similarities with other advanced pharmaceuticals .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

165.0556563 g/mol

Monoisotopic Mass

165.0556563 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-28-2023

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